1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone

Description

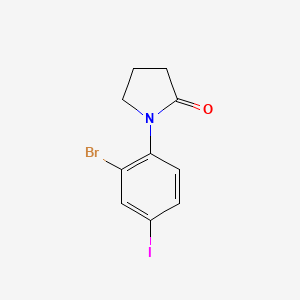

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone is a halogenated 2-pyrrolidinone derivative characterized by a bromine atom at the 2-position and an iodine atom at the 4-position of the phenyl ring attached to the pyrrolidinone nitrogen. The 2-pyrrolidinone core is a five-membered lactam known for its versatility in medicinal chemistry, serving as a pharmacophore in compounds with anticonvulsant, antimicrobial, and anticancer activities .

Properties

Molecular Formula |

C10H9BrINO |

|---|---|

Molecular Weight |

365.99 g/mol |

IUPAC Name |

1-(2-bromo-4-iodophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrINO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI Key |

ACDVEJBGXLQBFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone typically involves the bromination and iodination of a phenyl ring followed by the introduction of a pyrrolidinone group. One common method involves the reaction of 2-bromo-4-iodoaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine and iodine substituents on the phenyl ring enable electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions.

Key Reactions:

-

Bromine-Iodine Exchange : Reacts with organometallic reagents (e.g., Grignard reagents) in THF or DMF under reflux to replace iodine with other nucleophiles .

-

Coupling with Amines : In DMF with K₂CO₃ at 120°C, the bromine atom undergoes substitution with piperazine derivatives, yielding aryl-piperazine conjugates (71–81% yield) .

Table 1: Substitution Reactions with Amines

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone | Piperidine, DMF, 120°C, 17h | Aryl-piperidine conjugate | 71% |

| This compound | N-(2-Hydroxyethyl)piperazine, DMSO, 120°C | Hydroxyethyl-piperazine derivative | 73% |

Transition Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Negishi couplings due to its halogen substituents.

Experimental Data:

-

Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ in THF, the bromine atom couples with aryl zinc reagents to form biaryl derivatives (52–97% yield) .

-

Nickel-Mediated Allylation : With NiCl₂(dme) and Zn in THF/N-ethylpyrrolidinone, allylic acetates couple at the iodine position (linear:branched ratio = 93:7) .

Table 2: Cross-Coupling Reactions

| Catalyst | Substrate | Partner Reagent | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | This compound | Aryl-zinc bromide | Biaryl-pyrrolidinone | 81% |

| NiCl₂(dme) | This compound | Cinnamyl acetate | Allylated derivative | 75% |

Ring-Opening and Functionalization of Pyrrolidinone

The lactam ring undergoes ring-opening under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : In HCl/CH₂Cl₂, the pyrrolidinone ring opens to form a primary amine intermediate, which reacts with hydrazines to yield hydrazone derivatives .

-

Reduction : With LiAlH₄ in THF, the carbonyl group reduces to a secondary alcohol (98% yield) .

Halogenation and Oxidation

-

Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces additional bromine at the 5-position of the phenyl ring (51% yield) .

-

Oxidation : Using KMnO₄ in acidic conditions, the pyrrolidinone ring oxidizes to a γ-lactone.

Mechanistic Insights

-

Electrophilic Activation : The electron-withdrawing nature of halogens increases the electrophilicity of the aromatic ring, directing substitutions to the para and ortho positions .

-

Catalytic Cycles : Nickel and palladium catalysts facilitate oxidative addition at the C–Br bond, followed by transmetallation and reductive elimination .

Scientific Research Applications

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways The presence of bromine and iodine atoms allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or signal transduction pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenyl-pyrrolidinone Derivatives

1-(2-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1016671-14-9)

- Structure : Bromine at 2-position, methyl group at 4-position on phenyl.

- Molecular Formula: C₁₁H₁₂BrNO.

- Molecular Weight : 254.12 g/mol.

- Key Differences: The iodine in the target compound is replaced by a methyl group, reducing steric bulk and electronegativity.

1-(4-Bromo-3-methylphenyl)-2-pyrrolidone (CAS: 197450-39-8)

- Structure : Bromine at 4-position, methyl group at 3-position.

- Molecular Formula: C₁₁H₁₂BrNO.

- Molecular Weight : 254.12 g/mol.

- Key Differences : The positional isomerism (bromine at 4 vs. 2) and absence of iodine alter electronic distribution. This compound’s activity in anticancer assays has been explored, but iodine’s larger atomic radius in the target compound may enhance π-stacking or van der Waals interactions .

Halogenated Phenyl-pyrrolidinones with Fluorine or Chlorine

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (CAS: 882689-88-5)

- Structure : Bromine at 4-position, fluorine at 2-position, and a carbonyl group.

- Molecular Formula: C₁₁H₁₁BrFNO.

- Molecular Weight : 296.12 g/mol.

- Key Differences: Fluorine’s high electronegativity increases polarity but reduces lipophilicity compared to iodine.

1-(4-Chlorophenyl)-2-pyrrolidinone

- Structure : Chlorine at 4-position.

- Molecular Formula: C₁₀H₁₀ClNO.

- Molecular Weight : 195.65 g/mol.

- Key Differences : Chlorine is smaller and less polarizable than iodine, resulting in weaker halogen-bonding capabilities. This compound’s safety profile is documented, but its pharmacological activity is less studied compared to bromo/iodo analogs .

Pharmacological Activity Comparison

Structural and Electronic Effects

- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius (198 pm vs. Br: 114 pm, Cl: 99 pm) enhances polarizability and van der Waals interactions. Its lower electronegativity (2.66 vs. Br: 2.96, Cl: 3.16) favors halogen bonding in biological targets .

- Methyl vs. Halogen : Methyl groups increase lipophilicity (logP) but lack halogen-specific interactions. This may reduce target selectivity compared to dihalogenated analogs.

- Positional Isomerism : Bromine at the 2-position (ortho) in the target compound may sterically hinder rotational freedom, affecting binding kinetics compared to para-substituted analogs .

Biological Activity

1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with a bromo and iodo phenyl group. The presence of these halogen atoms may enhance its reactivity and biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrrolidinone derivatives. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro studies demonstrated that certain pyrrolidinone derivatives inhibited E. coli and S. aureus, with IC50 values comparable to established antibiotics like novobiocin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various models. A study utilizing A549 human lung adenocarcinoma cells indicated that the compound induced cytotoxicity at concentrations as low as 100 µM, demonstrating significant apoptosis induction compared to control treatments . The structure-activity relationship (SAR) analyses suggest that the substitution pattern on the pyrrolidinone ring plays a crucial role in enhancing anticancer efficacy .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially involving sigma receptors (σRs), which are known to modulate various signaling pathways related to cell survival and apoptosis . The binding affinity of this compound to σRs may contribute to its anticancer properties by influencing intracellular calcium signaling and promoting apoptotic pathways in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, several pyrrolidinone derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds bearing halogen substitutions exhibited enhanced antimicrobial activity, with this compound showing promising results with an IC50 value lower than 50 µM .

- Evaluation of Anticancer Properties : A recent investigation assessed the cytotoxic effects of various pyrrolidinone derivatives on A549 cells. The study found that this compound significantly reduced cell viability after 24 hours of exposure, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-Bromo-4-iodophenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

- Methodology : Acylation of 2-pyrrolidinone derivatives using halogenated aryl acyl chlorides is a standard approach. For example, sodium salts of 2-pyrrolidinone react with acyl chlorides under anhydrous conditions (e.g., THF, 0–5°C) to form the target compound. Optimize stoichiometry (1:1.2 molar ratio of 2-pyrrolidinone to acyl chloride) and use inert atmospheres (N₂/Ar) to prevent hydrolysis. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.5). Adjust temperature to suppress side reactions (e.g., dehalogenation).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify substituents via aromatic proton signals (δ 7.2–8.1 ppm for Br/I-substituted phenyl) and carbonyl resonance (δ ~175 ppm for 2-pyrrolidinone).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br/I contribute distinct doublets).

- IR Spectroscopy : Validate carbonyl stretching (~1680–1700 cm⁻¹) .

Q. What safety protocols are critical when handling halogenated 2-pyrrolidinone derivatives?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure. Halogenated aromatics may release toxic vapors upon decomposition. Store in amber glass vials at –20°C. Dispose of waste via halogen-specific protocols. Reference toxicity data for analogous compounds (e.g., LD₅₀ >50 mg/kg in mice for iv administration) .

Advanced Research Questions

Q. How do bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The iodine substituent acts as a superior leaving group compared to bromine, enabling selective functionalization. For Suzuki couplings, use Pd(PPh₃)₄ (2–5 mol%) and aryl boronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC-MS. Note that steric hindrance from the 2-bromo group may necessitate longer reaction times .

Q. How can low yields in the acylation step be addressed?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl chloride.

- Solvent Optimization : Replace THF with DMF for higher polarity, improving nucleophilicity of 2-pyrrolidinone sodium salt.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed acyl chloride) and adjust drying protocols for reagents .

Q. What strategies improve metabolic stability studies of this compound in biological systems?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/mouse) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹³C-labeled pyrrolidinone) to track metabolic pathways .

Q. How can discrepancies in anticonvulsant activity data across studies be resolved?

- Methodology :

- Purity Validation : Use HPLC (C18 column, 90% MeOH) to ensure >98% purity. Impurities (e.g., unreacted acyl chloride) may skew bioassay results.

- Assay Standardization : Compare protocols for seizure models (e.g., maximal electroshock vs. pentylenetetrazole-induced). Control variables like animal strain and dosing regimen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.